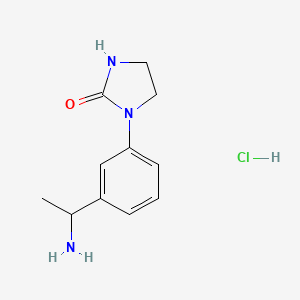

1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

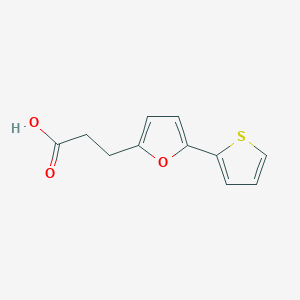

“1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride” is a chemical compound with the molecular formula C11H15N3O. It has a molecular weight of 205.26 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C11H15N3O.ClH/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15;/h2-4,7-8H,5-6,12H2,1H3,(H,13,15);1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a solid compound . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Imidazolidin-4-one Derivatives in Bioactive Oligopeptides

Imidazolidin-4-ones, similar in structure to 1-(3-(1-Aminoethyl)phenyl)imidazolidin-2-one hydrochloride, are used as skeletal modifications in bioactive oligopeptides. They serve as proline surrogates or protect the N-terminal amino acid against aminopeptidase- and endopeptidase-catalyzed hydrolysis. The synthesis often involves the reaction of an alpha-aminoamide with a ketone or aldehyde to yield an imine, followed by intramolecular cyclization. A study showed stereoselective formation of imidazolidin-4-one when benzaldehydes with specific substituents reacted with alpha-aminoamide derivatives of primaquine, an antimalarial drug (Ferraz et al., 2007).

Antinociceptive Effects of Hydantoin Imidazolidine Derivatives

Hydantoins, including some imidazolidine derivatives, have various therapeutic applications, including psychopharmacological properties. One study focused on a hydantoin, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), synthesized from glycine, which demonstrated antinociceptive effects in mice. It was effective in reducing writhes induced by acetic acid and paw licking in the formalin test, suggesting anti-inflammatory mediated antinociceptive effects (Queiroz et al., 2015).

Hydrolytic Release of Bioactive Compounds

Imidazolidin-4-ones are applied as hydrolytically cleavable precursors for controlled release of fragrant aldehydes and ketones. Their profragrances are prepared by treating carbonyl compounds with amino acid amines, yielding mixtures of diastereomers. Their hydrolysis has been investigated in buffered aqueous solutions and on cotton surfaces, showing that ketones are more readily released than aldehydes (Trachsel et al., 2012).

Corrosion Inhibition in Acid Media

In a study focusing on 1-(2-ethylamino)-2-methylimidazoline and its derivatives, the electrochemical behavior of these compounds, including imidazolidine, was evaluated for corrosion inhibition efficiency in deaerated acid media. Imidazolidine showed good corrosion inhibitory properties at various concentrations, demonstrating its potential as a corrosion inhibitor (Cruz et al., 2004).

Synthesis of Amino Acids through Mercury Cyclization

A method involving the mercury cyclization of unsaturated amidals led to the synthesis of imidazolidin-4-ones and perihydropyrimidin-4-ones, which were further hydrolyzed under acid conditions to yield D or L α- and β-amino acids. This demonstrates the application of imidazolidin-4-ones in the synthesis of amino acids (Amoroso et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Mecanismo De Acción

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures . Over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Propiedades

IUPAC Name |

1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15;/h2-4,7-8H,5-6,12H2,1H3,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVPLFDBBCHQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N2CCNC2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)

![2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide](/img/structure/B2715162.png)

![Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2715166.png)